molecular formula C10H8INO B1324235 4-(2-Iodophenyl)-4-oxobutyronitrile CAS No. 898768-01-9

4-(2-Iodophenyl)-4-oxobutyronitrile

Cat. No. B1324235
M. Wt: 285.08 g/mol
InChI Key: XAQANQOKYKASBM-UHFFFAOYSA-N
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Description

4-(2-Iodophenyl)-4-oxobutyronitrile (4-IOPOBN) is an organic compound with a molecular formula of C10H7INO2. It is a colorless solid that is soluble in organic solvents and is used in various scientific applications. 4-IOPOBN has been studied extensively for its potential in drug synthesis, scientific research, and lab experiments. In

Scientific Research Applications

Application 1: Indicator of Prior Respiratory Activity in Aquatic Bacteria

  • Summary of the Application : The compound INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride), which has a similar structure to the compound you mentioned, is used as an indicator of prior respiratory activity in aquatic bacteria .
  • Methods of Application : The method involves the reduction of INT to formazan, which is then used as a proxy for oxygen consumption rates .
  • Results or Outcomes : The study found that the amount of reduced INT showed an excellent relation with the respiration rates prior to INT addition, using samples of natural marine microbial communities and cultures of bacteria .

Application 2: Intermediate in Organic Synthesis and Pharmaceuticals

  • Summary of the Application : 2-Iodophenyl isothiocyanate, another compound with a similar structure, is used as an important raw material and intermediate in organic synthesis and pharmaceuticals .
  • Methods of Application : The compound is used in various chemical reactions as an intermediate. It is sensitive to light and moisture and should be stored in cool, dry conditions in well-sealed containers .
  • Results or Outcomes : The compound is widely used in the synthesis of various organic compounds and pharmaceuticals .

Application 3: Imaging of Myocardial Ischemia

  • Summary of the Application : The compound 125I-labeled 2-[4-(2-iodophenyl)piperidino]cyclopentanol (125I-OI5V), which has a similar structure to the compound you mentioned, is used for imaging of myocardial ischemia .
  • Methods of Application : The left coronary artery was occluded for varying durations to induce different severities of myocardial ischemia, followed by reperfusion. Dual-tracer autoradiography of the left ventricular short-axis slices was performed 3 and 7 days after reperfusion .
  • Results or Outcomes : The study found that significant 125I-OI5V uptake in the area at risk (AAR) depends on the duration of ischemia and reduced 201Tl uptake . Furthermore, 125I-OI5V was found in and around the macrophage infiltrate area .

Application 4: Intermediate in Organic Synthesis

  • Summary of the Application : Iodophenol, which contains one or more covalently bonded iodine atoms similar to the compound you mentioned, is used as an intermediate in organic synthesis . Another compound, phenyl isothiocyanate, is used in the synthesis of isothiocyanates .
  • Methods of Application : Iodophenols are produced by electrophilic halogenation of phenol with iodine . The synthesis of isothiocyanates involves the replacement reaction of phenyl isothiocyanate and the corresponding amines .
  • Results or Outcomes : These compounds are widely used in the synthesis of various organic compounds .

Application 5: Visualization of Sigma-1 Receptor Expression

  • Summary of the Application : The compound 125I-labeled 2-[4-(2-iodophenyl)piperidino]cyclopentanol (125I-OI5V), which has a similar structure to the compound you mentioned, is used for visualizing sigma-1 receptor (Sig-1R) expression according to the ischemic burden .
  • Methods of Application : The left coronary artery was occluded for varying durations to induce different severities of myocardial ischemia, followed by reperfusion. Dual-tracer autoradiography of the left ventricular short-axis slices was performed 3 and 7 days after reperfusion .
  • Results or Outcomes : The study found that significant 125I-OI5V uptake in the area at risk (AAR) depends on the duration of ischemia and reduced 201Tl uptake . Furthermore, 125I-OI5V was found in and around the macrophage infiltrate area .

Application 6: Synthesis of 2-Arylbenzothiazoles

  • Summary of the Application : A new efficient method for the synthesis of 2-arylbenzothiazoles has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .
  • Methods of Application : The reaction was carried out under the protection of nitrogen and mild condition with dimethylbenzene as solvent .
  • Results or Outcomes : The yields of some products could be more than 90% . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .

properties

IUPAC Name

4-(2-iodophenyl)-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO/c11-9-5-2-1-4-8(9)10(13)6-3-7-12/h1-2,4-5H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQANQOKYKASBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642253
Record name 4-(2-Iodophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Iodophenyl)-4-oxobutyronitrile

CAS RN

898768-01-9
Record name 4-(2-Iodophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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